2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding hydrazone. The final step involves the cyclization of the hydrazone with thiourea under acidic conditions to form the thiazine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways, leading to its therapeutic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
When compared to other thiazine derivatives, 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Similar compounds include:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used in the treatment of fungal infections.
These compounds share the thiazine ring structure but differ in their functional groups and specific applications, highlighting the versatility and potential of thiazine derivatives in various fields.
Properties
Molecular Formula |
C19H17ClN4O4S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorobenzoyl)hydrazinylidene]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17ClN4O4S/c1-28-14-8-6-13(7-9-14)21-18(27)15-10-16(25)22-19(29-15)24-23-17(26)11-2-4-12(20)5-3-11/h2-9,15H,10H2,1H3,(H,21,27)(H,23,26)(H,22,24,25) |
InChI Key |
ZGLBWPNKQIHGGK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/NC(=O)C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NNC(=O)C3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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